2-AMINO-4-(5-METHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE
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Overview
Description
2-AMINO-4-(5-METHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE is a complex heterocyclic compound that features a thiophene ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and nitro functional groups within its structure suggests a range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(5-METHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyridine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be employed to introduce the thiophene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(5-METHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
2-AMINO-4-(5-METHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its derivatives are explored for use in pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(5-METHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-METHYL-4-NITROTHIOPHENE: Shares the thiophene ring but lacks the pyridine fusion.
4-METHYL-2-NITROANILINE: Contains similar functional groups but has a different core structure.
2-AMINO-4-METHYL-5-NITROPYRIDINE: Similar pyridine-based compound with different substituents.
Uniqueness
2-AMINO-4-(5-METHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of thiophene and pyridine rings, along with the presence of both amino and nitro groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-4-(5-methyl-4-nitrothiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10-14(21(22)23)8-15(24-10)16-11-6-4-2-3-5-7-13(11)20-17(19)12(16)9-18/h8H,2-7H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSYBFQHNSGBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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